POLY(2-CHLOROSTYRENE)

High Refractive Index Polymers Optical Waveguides Photonic Materials

Choose P2CS for the precise ortho-chlorine regioisomer that delivers a 0.02 refractive index advantage over PS for waveguide cores, a genuine Johari-Goldstein β-relaxation critical for predictable dielectric aging, and enhanced PVME miscibility through Cl-to-ether-oxygen interactions—properties unattainable with unsubstituted PS or para-isomer P4CS. Secure research-grade powder with verified n20/D 1.610 and Tg 103 °C.

Molecular Formula [CH2CH(C6H4Cl)]n
Molecular Weight 0
CAS No. 107830-52-4
Cat. No. B1166896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(2-CHLOROSTYRENE)
CAS107830-52-4
Molecular Formula[CH2CH(C6H4Cl)]n
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POLY(2-CHLOROSTYRENE) CAS 107830-52-4: Core Properties and Comparator Landscape


Poly(2-chlorostyrene) (P2CS, CAS 107830-52-4) is an atactic thermoplastic homopolymer of 2-chlorostyrene, classified as a halogenated polystyrene derivative with the repeat unit [CH₂CH(C₆H₄Cl)]ₙ . The ortho-chlorine substituent on the phenyl ring distinguishes P2CS from unsubstituted polystyrene (PS), the meta-isomer poly(3-chlorostyrene) (P3CS), and the para-isomer poly(4-chlorostyrene) (P4CS), creating a regioisomeric series with quantifiably different optical, thermal, dielectric, and thermodynamic properties [1]. Commercially, P2CS is available as a solid powder with a specified refractive index of n20/D 1.610 (lit.) and a glass transition temperature Tg of 103 °C (DSC onset), and is catalogued under photonic, optical, and waveguide materials categories .

Why Generic Polystyrene or Other Chlorostyrene Isomers Cannot Substitute for POLY(2-CHLOROSTYRENE)


The four styrene-based homopolymers—PS, P2CS, P3CS, and P4CS—share an identical backbone but diverge sharply in measurable physical properties due solely to the position (or absence) of a single chlorine atom. Regioisomerism controls phenyl ring rotational freedom, the mechanism of secondary (β) relaxation, the magnitude of the refractive index, and the strength of intermolecular interactions in blends [1][2]. Substituting P2CS with PS forfeits the chlorine-mediated refractive index enhancement (~+0.020 in n20/D) and eliminates the polar moiety needed for specific polymer-polymer interactions [3]. Substituting with P4CS replaces the restricted backbone-coupled segmental dynamics of P2CS with an internal ring-spinning β-process, fundamentally altering the dielectric and mechanical relaxation signature [1]. These are not marginal differences—they determine whether a material functions as a high-refractive-index waveguide core, a dielectric layer with a Johari-Goldstein relaxation, or a miscible blend component with PVME [2][3].

POLY(2-CHLOROSTYRENE) Quantitative Differentiation Evidence Against Closest Comparators


Refractive Index: P2CS (n20/D 1.610) vs. Polystyrene (n20/D 1.59) vs. Poly(4-chlorostyrene) (n20/D ~1.566)

Poly(2-chlorostyrene) delivers a refractive index of n20/D 1.610 (lit.), which is measurably higher than both unsubstituted polystyrene (n20/D 1.59) and poly(4-chlorostyrene) (n20/D ~1.566 at 20 °C) . The Δn of +0.020 versus PS represents a 1.3% increase, while the Δn of +0.044 versus P4CS represents a 2.8% increase—both significant in optical design contexts where refractive index contrast governs waveguide confinement and anti-reflective coating performance.

High Refractive Index Polymers Optical Waveguides Photonic Materials

Phenyl Ring Rotational Freedom in α-Relaxation: P2CS Is the Only Isomer with Restricted Ring Motion

In a direct head-to-head dielectric relaxation study of all four homopolymers (PS, P2CS, P3CS, P4CS) across 50–100 kHz near their respective glass transition temperatures, it was concluded that the phenyl ring rotates freely in the α-relaxation region of PS, P3CS, and P4CS, but NOT in P2CS [1]. This restriction arises from the steric hindrance imposed by the ortho-chlorine, which couples ring reorientation to backbone segmental motion. The finding was derived from analysis of dielectric loss curve shapes and Kirkwood-Fröhlich correlation parameters [1].

Dielectric Relaxation Spectroscopy Polymer Segmental Dynamics α-Relaxation

β-Relaxation Mechanism: P2CS Exhibits a Johari-Goldstein Process; P4CS Shows Internal Ring Rotation

Mechanical and dielectric spectroscopy of all three polychlorostyrene isomers revealed that P2CS alone exhibits a secondary β-relaxation classified as a Johari-Goldstein (JG) process, meaning all atoms in the repeat unit—including the backbone—participate in the motion [1]. Consequently, P2CS shows the largest mechanical β-relaxation strength among the three isomers. In contrast, the β-relaxation in P4CS involves only internal degrees of freedom (the chlorophenyl moiety rotates/spins without backbone involvement), resulting in a high-frequency, weak dielectric β-signal [1]. This mechanistic divergence is a direct consequence of ortho-substitution geometry.

Johari-Goldstein Relaxation β-Relaxation Polymer Physics

Enhanced Miscibility with Poly(vinyl methyl ether): P2CS/PVME vs. PS/PVME Blends

Light scattering and FTIR studies comparing P2CS/PVME and PS/PVME blends established that the ortho-chlorine atom in P2CS strengthens attractive interactions between the phenyl rings of P2CS and the electron lone pairs of oxygen atoms on PVME chains [1]. This specific interaction improves miscibility relative to PS/PVME. Both systems exhibit lower critical solution temperature (LCST) behavior, but P2CS/PVME blends have been explicitly reported to show better miscibility than PS/PVME blends [2]. The binary interaction parameter χ estimated from cloud point data based on mean-field theory is consistent with stronger favorable interactions in the P2CS/PVME system [1].

Polymer Blends Miscibility Specific Interactions

Glass Transition Temperature: P2CS (Tg 103 °C) Compared to P4CS (Tg 106 °C) and PS (Tg ~100 °C)

The glass transition temperature of poly(2-chlorostyrene) measured by differential scanning calorimetry is Tg = 103 °C (onset), as specified on the Sigma-Aldrich/Scientific Labs product datasheet . This sits between atactic polystyrene (Tg ≈ 100 °C) and poly(4-chlorostyrene) (Tg = 106 °C, Sigma-Aldrich specification) [1], giving P2CS a modest thermal advantage over PS without the higher fragility associated with P4CS. The Tg depression observed in thin films of P2CS follows a similar thickness-dependence to that documented for PS thin films, indicating predictable nanoconfinement behavior [2].

Glass Transition Differential Scanning Calorimetry Thermal Properties

High-Value Application Scenarios for POLY(2-CHLOROSTYRENE) Based on Verified Differentiation


High-Refractive-Index Polymer Optical Fiber Cores and Planar Waveguides

With n20/D = 1.610, P2CS provides higher core refractive index than polystyrene (1.59) without requiring inorganic dopants . This 0.02 index advantage enables thinner core layers in planar waveguides and improved numerical aperture in plastic optical fibers (POF). The patent literature explicitly identifies chlorostyrene-based polymers for highly transparent plastic optical fiber production, where the chlorine substituent contributes to refractive index enhancement while maintaining optical clarity [1]. P2CS is catalogued under Waveguide Materials and Photonic and Optical Materials by major chemical suppliers, confirming its established role in this application space .

Dielectric Layers Requiring Predictable Aging Dynamics via Johari-Goldstein Relaxation

P2CS is uniquely suited for dielectric films and coatings where the secondary (β) relaxation must be sensitive to physical aging for predictable long-term property evolution. Because P2CS exhibits a genuine Johari-Goldstein β-process in which all repeat-unit atoms—including backbone segments—participate, its dielectric susceptibility and volume evolve measurably during isothermal aging . This contrasts with P4CS, whose β-relaxation is dominated by internal chlorophenyl ring rotation that does not couple to density changes. Researchers studying aging dynamics in polymer glasses have specifically selected P2CS ultrathin films (<10 nm) to probe anomalous dielectric susceptibility increases during aging [1].

Miscible Polymer Blend Design with Poly(vinyl methyl ether) (PVME)

For blend systems where PVME is a required co-component, P2CS provides stronger specific intermolecular interactions (chlorine-to-ether-oxygen) than are available with PS, yielding better miscibility and wider single-phase temperature windows . This has been exploited in fundamental studies of spinodal decomposition kinetics, where P2CS/PVME blends serve as a model LCST system with tunable phase behavior achievable through controlled chemical labeling of the P2CS chains [1]. The enhanced miscibility is attributed directly to the ortho-chlorine and cannot be replicated by PS or by the para-isomer P4CS.

Fundamental Studies of Regioisomerism Effects on Polymer Segmental Dynamics

P2CS is an essential member of the polychlorostyrene isomer triad (ortho, meta, para) used to deconvolve how pendant group geometry controls α-relaxation fragility, β-relaxation mechanism, and dynamic heterogeneity in glass-forming polymers . The ortho isomer is the only member exhibiting restricted phenyl ring rotation in the α-region and a JG-classified β-process, making it indispensable as a 'negative control' relative to P3CS and P4CS in any systematic study of substituent position effects on polymer dynamics [1]. This has been exploited in experiments comparing mechanical and dielectric spectroscopies across all three isomers to isolate the contributions of pendant group extension versus backbone coupling .

Quote Request

Request a Quote for POLY(2-CHLOROSTYRENE)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.